2-(Phenylamino)propanoic acid

Catalog No.
S1549296
CAS No.
15727-49-8
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phenylamino)propanoic acid

CAS Number

15727-49-8

Product Name

2-(Phenylamino)propanoic acid

IUPAC Name

2-anilinopropanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)

InChI Key

XWKAVQKJQBISOL-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)NC1=CC=CC=C1

Protein synthesis and metabolic pathways:

Phe plays a crucial role in protein synthesis as one of the 20 building blocks of proteins. It is also involved in various metabolic pathways, including the production of neurotransmitters, hormones, and other essential molecules. Researchers are studying how Phe metabolism is regulated and its potential impact on various physiological processes.

Neurological disorders:

Phe levels are linked to several neurological disorders, including phenylketonuria (PKU), a genetic condition where the body cannot properly break down Phe. Research is focused on understanding the role of Phe in these disorders and developing treatment strategies, such as dietary modifications or enzyme replacement therapy.

Cancer research:

Studies are investigating the potential role of Phe metabolism in cancer development and progression. Some research suggests that elevated Phe levels might be associated with increased cancer risk or poorer prognosis. However, the mechanisms and specific implications are still under investigation.

2-(Phenylamino)propanoic acid, also known as N-phenylalanine or phenylalanine derivative, is an organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. It features a phenyl group attached to the amino group of propanoic acid, making it a member of the amino acid family. The compound is characterized by its colorless appearance and solubility in water, with a high gastrointestinal absorption rate and permeability across biological membranes, indicating potential bioavailability in pharmacological applications .

, including:

  • Oxidation: This compound can be oxidized to produce corresponding quinones, which are important in various biochemical processes.
  • Esterification: Reacting with alcohols can yield esters, which may have different properties and applications.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler amines .

These reactions contribute to its utility in synthetic organic chemistry and potential pharmaceutical applications.

The biological activity of 2-(Phenylamino)propanoic acid is noteworthy. It acts as an analog of phenylalanine, an essential amino acid that plays a critical role in protein synthesis and neurotransmitter production. Research indicates that it may influence metabolic pathways and has been studied for its potential effects on growth promotion in plants, specifically enhancing seed yield and oil content in rapeseed . Additionally, it exhibits properties that could be beneficial in developing therapeutic agents due to its interaction with biological systems.

Synthesis of 2-(Phenylamino)propanoic acid can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized by condensing phenylalanine with various aldehydes or ketones under acidic or basic conditions.
  • Reflux Methods: Reactions involving monochloroacetic acid and phenylamine in refluxing solvents like ethanol or acetic acid have been documented .
  • Alternative Routes: Other methods include using N-phenyl-N-thiocarbamoyl-β-alanine as a precursor combined with monochloroacetic acid under different solvent conditions .

These methods highlight the compound's versatility in synthetic organic chemistry.

2-(Phenylamino)propanoic acid has several applications:

  • Pharmaceuticals: Due to its structural similarity to phenylalanine, it may be used in drug formulations targeting neurological disorders.
  • Agriculture: Its growth-promoting properties make it valuable for enhancing crop yields and improving agricultural practices.
  • Biochemical Research: The compound serves as a model for studying amino acid behavior and interactions within biological systems.

Interaction studies involving 2-(Phenylamino)propanoic acid have revealed its potential as a substrate for various enzymes, influencing metabolic pathways. It has been found to interact with transport proteins that facilitate its uptake into cells, highlighting its bioavailability and relevance in pharmacokinetics. Furthermore, studies suggest that it does not significantly inhibit major cytochrome P450 enzymes, indicating a favorable safety profile for therapeutic use .

Several compounds share structural similarities with 2-(Phenylamino)propanoic acid. The following table compares these compounds based on key characteristics:

Compound NameMolecular FormulaUnique Features
3-(Phenylamino)propanoic acidC₉H₁₁NO₂Similar structure but different position of amino group
N-phenylglycineC₉H₁₁NO₂Contains a glycine backbone instead of propanoic acid
L-PhenylalanineC₉H₁₁NO₂Naturally occurring amino acid; essential for humans

Uniqueness: 2-(Phenylamino)propanoic acid is unique due to its specific structural arrangement that allows distinct biological interactions compared to its analogs. Its synthesis routes also provide flexibility for modifications leading to derivatives with potentially enhanced properties.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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